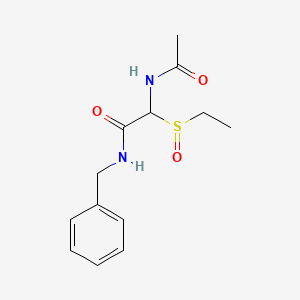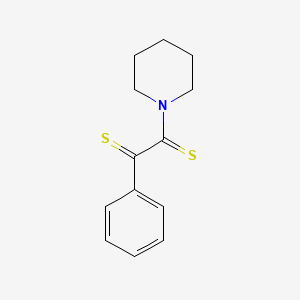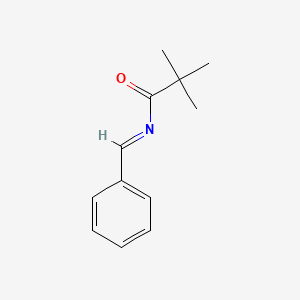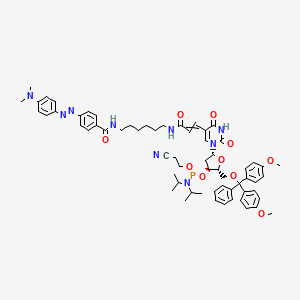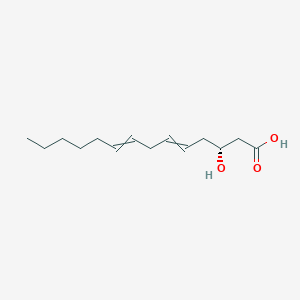
(3R)-3-Hydroxytetradeca-5,8-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxytetradeca-5,8-dienoic acid is a unique organic compound characterized by its hydroxyl group at the third carbon and double bonds at the fifth and eighth positions of a tetradecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxytetradeca-5,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetradecanoic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.
Formation of Double Bonds: The double bonds at the fifth and eighth positions can be introduced via dehydrogenation reactions or by using specific alkenylation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Hydroxytetradeca-5,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketotetradeca-5,8-dienoic acid.
Reduction: Formation of 3-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradeca-5,8-dienoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Hydroxytetradeca-5,8-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Hydroxytetradeca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: Modulation of lipid metabolism and anti-inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3R-Hydroxydecanoic acid
- 3-Hydroxy-5,8-dodecadienoic acid
- 3-Hydroxy-5,8-tetradecadienoic acid
Uniqueness
(3R)-3-Hydroxytetradeca-5,8-dienoic acid is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
202601-25-0 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(3R)-3-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h6-7,9-10,13,15H,2-5,8,11-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
OYFKCEXKPUVCLL-CYBMUJFWSA-N |
Isomerische SMILES |
CCCCCC=CCC=CC[C@H](CC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


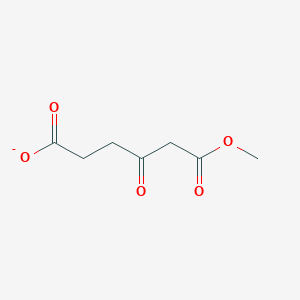
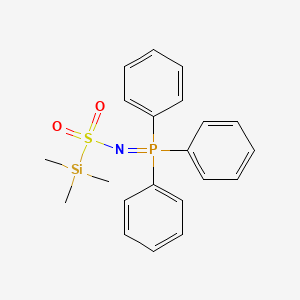
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
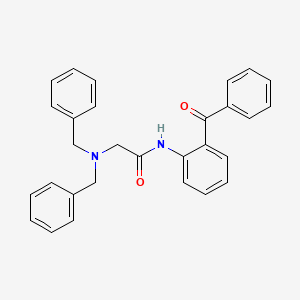
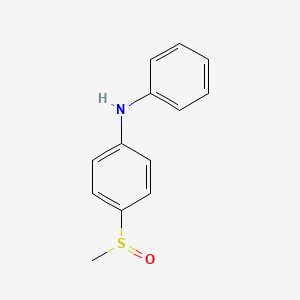
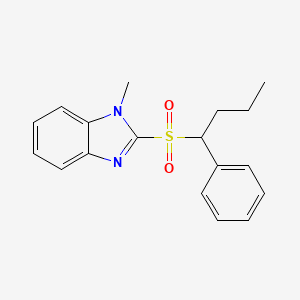
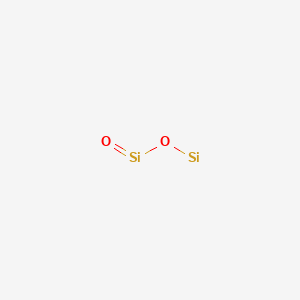
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
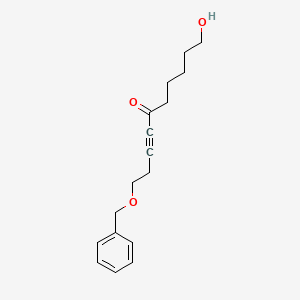
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
